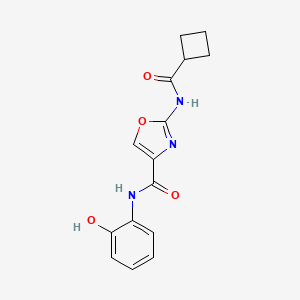

2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJOBIQDAXKWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 2-Cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide

The synthesis of oxazole derivatives often involves the reaction of amino acids with various reagents to form carboxamide structures. In the case of 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide, the synthesis typically follows these steps:

- Formation of the Oxazole Ring : The initial step involves cyclization reactions using appropriate precursors such as β-enamino ketoesters and hydroxylamine hydrochloride.

- Amidation : The cyclobutane amine is introduced to form the amide bond, yielding the final product.

The synthesis can be optimized for yield and purity through various techniques including chiral HPLC for enantiomeric purity assessment .

The biological activity of 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide is primarily attributed to its interaction with specific biological targets. Notably, compounds in this class have been shown to act as inhibitors of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This inhibition can lead to significant effects on cell proliferation and apoptosis .

Therapeutic Applications

Research indicates that derivatives of oxazoles have potential applications in treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate ceramide levels suggests a role in cancer therapy, particularly in colon carcinogenesis where ceramide pathways are implicated .

Case Studies

- Inhibition Studies : A study demonstrated that related oxazole compounds exhibited IC50 values in the low nanomolar range against AC, indicating potent inhibitory activity. For instance, one derivative showed an IC50 of 0.025 μM against human AC .

- Cell Line Experiments : In vitro studies using neuroblastoma SH-SY5Y cells revealed that certain oxazoles could effectively engage their target and alter cellular responses associated with neurodegeneration.

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target Enzyme | Biological Effect |

|---|---|---|---|

| 2-Cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide | TBD | Acid Ceramidase | Inhibition of cell proliferation |

| Related Oxazole Derivative A | 0.025 | Acid Ceramidase | Induction of apoptosis |

| Related Oxazole Derivative B | 0.064 | Acid Ceramidase | Modulation of sphingolipid metabolism |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1,3-Oxazole vs. Pyridine Derivatives :

Compared to pyridine-based ligands like 1,3-bis-(3-oxo-3-(2-hydroxyphenyl)-propionyl)-pyridine (H4L2) , the oxazole core in the target compound lacks a nitrogen atom in the aromatic ring, reducing basicity but preserving planar geometry. This difference may alter metal-binding affinity in coordination chemistry applications.1,3-Oxazole vs. Pyrazole Derivatives :

The pyrazole derivative 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions. The oxazole’s single nitrogen limits such interactions but may improve metabolic stability in pharmaceutical contexts .

Substituent Effects

- Cyclobutaneamido vs. Cyano Groups: In -cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., compounds 13a–e) exhibit strong electron-withdrawing cyano groups, which polarize the oxazole ring and enhance electrophilic reactivity.

2-Hydroxyphenyl vs. 4-Sulfamoylphenyl :

The 2-hydroxyphenyl group in the target compound provides a chelating site for metal ions (e.g., Fe³⁺ or Cu²⁺), similar to ligands in . By contrast, sulfamoylphenyl groups (as in ) prioritize hydrogen bonding with sulfonamide moieties, which are critical for enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated using atomic masses.

Table 2: Spectroscopic Differences

| Compound | IR ν(C≡N) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | $ ^1 \text{H-NMR} $ Phenolic Proton (δ, ppm) |

|---|---|---|---|

| Target Compound | N/A | ~1660* | ~10.0–11.0 (broad) |

| 13b () | 2212 | 1662 | 11.95 (s, NH) |

| H4L1 () | N/A | ~1700 | Not reported |

*Estimated based on oxazole carboxamide analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.